Product packaging for 3,3,5-tribromo-indolin-2-one(Cat. No.:)

3,3,5-tribromo-indolin-2-one

Cat. No.: B8565123
M. Wt: 369.83 g/mol
InChI Key: GYEQXGUOBJKTSG-UHFFFAOYSA-N
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Description

Significance of the Indolin-2-one Scaffold in Heterocyclic Chemistry

The indolin-2-one, or oxindole (B195798), scaffold is a bicyclic aromatic heterocyclic organic compound. researchgate.net It consists of a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring. This structural motif is not only found in a variety of natural products but also serves as a versatile building block in the synthesis of a plethora of compounds with significant pharmacological activities. researchgate.netontosight.ai The reactivity of the indolin-2-one core, particularly at the C3 position, allows for the introduction of various substituents, leading to a diverse range of molecular architectures. chemicalbook.com This versatility has made the indolin-2-one scaffold a focal point in drug discovery, with many derivatives being investigated and developed for therapeutic use, especially in cancer chemotherapy. researchgate.net

The indolin-2-one framework is considered a privileged scaffold for the discovery of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The ability of indolin-2-one derivatives to act as potent and selective kinase inhibitors has led to the development of successful anticancer drugs. researchgate.net Beyond cancer, the indolin-2-one core is present in compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. echemi.com

Role of Halogenation, particularly Bromination, in Organic Synthesis and Molecular Design

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. chemicalbook.comresearchgate.net Bromination, in particular, is a powerful tool for the functionalization of organic compounds. acs.orgnih.gov The introduction of a bromine atom can significantly alter the electronic properties and reactivity of a molecule, providing a "handle" for further chemical modifications. acs.org

Bromination reactions are of paramount importance in the chemical industry as the resulting organobromine compounds are often used as key intermediates in the synthesis of more complex molecules. nih.govnih.gov These reactions can proceed through various mechanisms, including electrophilic aromatic substitution, free radical reactions, and addition to unsaturated bonds, allowing for the selective bromination of different types of organic substrates. nih.gov The strategic placement of bromine atoms can influence a molecule's biological activity and is a common strategy in molecular design and the development of new pharmaceutical agents. nih.gov

Overview of Tribrominated Indolin-2-one and Related Oxindole Frameworks

While the indolin-2-one scaffold itself is of great interest, the introduction of multiple bromine atoms onto this framework gives rise to a class of compounds with unique chemical properties. Tribrominated indolin-2-ones, such as the subject of this article, 3,3,5-tribromo-indolin-2-one, are characterized by the presence of three bromine atoms at specific positions on the bicyclic ring system.

The synthesis of such heavily halogenated heterocycles can be challenging and often requires specific brominating agents and reaction conditions. One known method for the synthesis of related dibrominated compounds involves the bromination of 2-oxindole, which can lead to the formation of 3,3-dibromoindolin-2-one as an intermediate in the oxidation to isatin (B1672199). chemicalbook.com This suggests that the synthesis of this compound could potentially be achieved through the controlled bromination of a 5-bromo-indolin-2-one precursor.

A closely related aza-analogue, 3,3,5-tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, has been used as a starting material for the synthesis of 5-bromo-7-aza-indolin-2(3H)-one, indicating that such tribrominated oxindole-like structures are synthetically accessible and can serve as valuable intermediates. echemi.com The presence of multiple bromine atoms is expected to significantly impact the molecule's reactivity, lipophilicity, and potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br3NO B8565123 3,3,5-tribromo-indolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br3NO

Molecular Weight

369.83 g/mol

IUPAC Name

3,3,5-tribromo-1H-indol-2-one

InChI

InChI=1S/C8H4Br3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13)

InChI Key

GYEQXGUOBJKTSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)(Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,3,5 Tribromo Indolin 2 One and Analogues

Strategies for Direct Bromination of Indolin-2-one Derivatives

Direct bromination of the indolin-2-one ring system requires careful control of regioselectivity to target specific positions, primarily the C3 and C5 atoms.

The electron-rich nature of the indolin-2-one ring makes it susceptible to electrophilic substitution. However, the reactivity varies across different positions. The C5 and C7 positions on the benzene (B151609) ring and the C3 position on the pyrrolone ring are common sites for substitution.

Achieving regioselectivity is a significant challenge. For instance, C5-selective bromination has been accomplished on related indole (B1671886) structures by strategically deactivating the otherwise more reactive positions. One such method involves the temporary installation of a sulfonate group at the C2 position, which electronically deactivates the C3 position and sterically hinders the approach of the brominating agent, thereby directing electrophilic attack to the C5 position. Another innovative one-step method for C5-selective bromination of complex indole alkaloids utilizes pyridinium (B92312) tribromide (Br₃·PyH) and hydrochloric acid in methanol. researchgate.netchiba-u.jp This reaction is rapid and proceeds through an in-situ generated C3, C5-dibrominated indolenine intermediate that acts as the brominating agent. chiba-u.jp

The C3 position, being an active methylene (B1212753) group, is also a prime target for halogenation. The synthesis of 3,3-disubstituted indolin-2-ones often proceeds from the halogenation at this site.

Table 1: Regioselective Bromination Strategies for Indole and Indolin-2-one Analogues This table is interactive. You can sort and filter the data.

Target Position Substrate Type Reagent(s) Key Conditions Outcome/Yield Reference
C5 Indole 1. NaHSO₃ 2. Acyl Chloride 3. Br₂ Multi-step: Sulfonation, Acylation, Bromination High regioselectivity for C5
C5 Indolo[2,3-a]quinolizidine Pyridinium tribromide, HCl, MeOH 0 °C, 10 minutes Fast and selective C5 bromination researchgate.netchiba-u.jp
C2/C3 Indoles Copper(II) Bromide (CuBr₂) Base (NaOH) or water as switch NaOH addition favors 3-bromoindoles. Water addition favors 2,3-dibromoindoles. researchgate.net
C5 and C7 Indolin-2-one Not specified Synthesis from 5-bromoisatin (B120047) Highlights importance of halogen position for cytotoxicity. researchgate.net
C5 Tetrahydroindol-4(5H)-one CuBr₂ Followed by aromatization Provides 5-bromo-4-hydroxyindoline derivative. core.ac.uk

The synthesis of a poly-brominated compound like 3,3,5-tribromo-indolin-2-one typically necessitates a multi-step approach to ensure correct placement of each bromine atom. A sequential strategy might involve:

C5 Bromination: Initial bromination of the aromatic ring at the C5 position. This can be achieved using methods that protect or deactivate the C3 position, as described previously.

C3 Dibromination: Subsequent bromination at the C3 position. Once the C5 position is substituted, the focus shifts to the active methylene group at C3. The use of a suitable brominating agent, potentially in excess or under more forcing conditions, could lead to the formation of the 3,3-dibromo derivative.

An example of a multi-step process for selective bromination is the three-step sulfonation-acylation-bromination route to achieve C5-bromoindole, which involves protecting group chemistry to direct the substitution. This logic can be extended for polyhalogenation, where each step introduces a bromine atom at a specific, controlled location.

Synthesis via Functionalized Precursors and Cyclization Reactions

An alternative to direct bromination is to build the indolin-2-one ring from precursors that already contain the required bromine atoms. This approach offers excellent control over the final substitution pattern.

This strategy often employs brominated isatins (1H-indole-2,3-diones) as key intermediates. Isatins are versatile precursors that can be converted to indolin-2-ones through various reductive or rearrangement reactions. For example, 5-bromoisatin is a common starting material for synthesizing C5-brominated indolin-2-one derivatives. researchgate.netmdpi.com These precursors are commercially available or can be synthesized through established methods like the Sandmeyer or Stolle procedures. nih.gov The synthesis of 1-benzyl-5-bromoindolin-2-one derivatives, for instance, starts with the N-benzylation of 5-bromoisatin, followed by further reactions at the C3 position. mdpi.com

The indolin-2-one core can be constructed through cyclization reactions starting from appropriately substituted anilines. google.com For example, a synthetic route can involve the reaction of a brominated aniline (B41778) with a suitable three-carbon unit to form an intermediate that subsequently cyclizes. A general method involves reacting substituted anilines with diketene (B1670635) to form acetoacetylated intermediates, which are then converted to α-diazo-β-ketoanilides. nih.gov A copper-catalyzed intramolecular C-H insertion reaction then yields the final indolin-2-one ring system. nih.gov By starting with a brominated aniline, such as 4-bromoaniline, this method can produce 5-bromo-indolin-2-one derivatives. nih.gov

Another powerful method is the palladium-catalyzed cyclization of N-aryl imines, which can be formed from brominated anilines and various ketones, offering a quick assembly of the indole ring. organic-chemistry.org

Table 2: Synthesis of Brominated Indolin-2-ones from Precursors This table is interactive. You can sort and filter the data.

Starting Material Key Intermediate(s) Method Product Type Reference
5-Bromoisatin 1-Benzyl-5-bromoisatin N-alkylation, then condensation/reduction at C3 C5-Bromo-indolin-2-one derivatives mdpi.com
5-Bromoisatin - Condensation with pyrrole 3-substituted-5-bromo-indolin-2-ones researchgate.net
Substituted Anilines (e.g., 4-bromoaniline) α-diazo-β-ketoanilides Microwave-assisted acetoacetylation, diazotization, then Cu-catalyzed cyclization 5-Bromo-indolin-2-one derivatives nih.gov
o-Bromoanilines 2-Alkenyl anilines Cross-coupling followed by oxidative cyclization Substituted indoles (can be oxidized to indolin-2-ones) organic-chemistry.org
2-Aminophenyl-3-oxopropanoates (with Br on phenyl ring) C-enolonium species Umpolung oxidative cyclization 5-Bromo-2,2-disubstituted indolin-3-ones acs.org

Catalytic and Reagent-Based Bromination Protocols

A wide array of reagents and catalytic systems are available for bromination reactions, each with its own reactivity profile and applications. sci-hub.se The choice of reagent is critical for controlling the extent and position of bromination.

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). researchgate.netacsgcipr.org NBS is often used for radical bromination of allylic or benzylic positions but can also serve as an electrophilic bromine source, especially with a catalyst. wku.edu CuBr₂ has been shown to be an effective reagent for the halogenation of indoles, with selectivity that can be tuned by additives. researchgate.net

More specialized and highly reactive reagents have also been developed. For instance, BDSB (Et₂SBr·SbCl₅Br) is a highly electrophilic brominating agent capable of brominating even deactivated aromatic systems. orgsyn.org Photoredox catalysis offers a milder alternative, using visible light to activate reagents like NBS for the bromination of arenes and heteroarenes. acs.org

Table 3: Selected Bromination Reagents and Catalytic Systems This table is interactive. You can sort and filter the data.

Reagent/System Type Application/Comments Reference
N-Bromosuccinimide (NBS) Electrophilic/Radical Source Widely used; can be activated by light or catalysts for specific transformations. acsgcipr.orgwku.eduacs.org
Copper(II) Bromide (CuBr₂) Metal Halide Reagent Effective for halogenating indoles; selectivity can be controlled by additives like base or water. researchgate.netcore.ac.uk
Pyridinium Tribromide (Br₃·PyH) Electrophilic Bromine Source Used for selective C5 bromination of complex indoles in the presence of acid. researchgate.netchiba-u.jp
BDSB (Et₂SBr·SbCl₅Br) Highly Electrophilic Reagent Powerful agent for brominating a wide range of substrates, including polyene cyclizations. orgsyn.org
Erythrosine B / NBS / Visible Light Photoredox Catalysis Mild, catalytic method for electrophilic bromination of arenes and heteroarenes. acs.org
Cu(OTf)₂ / TPMA Copper-catalyzed Radical Cyclization Used in atom transfer radical cyclization (ATRC) to form brominated lactams. nih.gov

Application of N-Bromosuccinimide (NBS) in Bromo-oxindole Synthesis

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent in organic synthesis, particularly for electrophilic bromination and as a source of bromine radicals. wikipedia.org Its application in the synthesis of bromo-oxindoles is a key method for introducing bromine atoms onto the oxindole (B195798) scaffold.

The synthesis of bromo-oxindoles using NBS often starts from indole derivatives. For instance, the bromination of 3-substituted indoles with two moles of NBS can lead to the formation of 5-bromooxindoles. clockss.org The reaction mechanism is proposed to proceed through the electrophilic attack of a bromonium ion at the 3-position of the indole ring, forming a 3-bromoindolenine intermediate. clockss.org In aqueous media, this intermediate can then be converted to the corresponding oxindole.

A notable example is the bromination of indole-3-acetic acid with two equivalents of NBS, which has been shown to produce a mixture of brominated oxindole products, including 3,5-dibromooxindole-3-acetic acid. bridgew.edu This reaction proceeds in two steps: the first equivalent of NBS leads to the formation of oxindole-3-acetic acid and 5-bromo-oxindole-3-acetic acid, and the subsequent addition of the second equivalent of NBS results in further bromination. bridgew.edu The C-3 position of indoles is known to undergo rapid bromination, while the C-5 position is also susceptible to bromination due to the activating effect of the nitrogen atom in the indole ring. bridgew.edu

The reaction conditions for NBS-mediated bromination can be optimized to improve yields and selectivity. For example, the bromination of indole in dimethylformamide (DMF) at -10°C with NBS can yield a mixture of 5-bromoindole (B119039) and 3-bromoindole, although the yields may be suboptimal for industrial-scale synthesis. The choice of solvent and temperature plays a crucial role in directing the regioselectivity of the bromination.

Starting MaterialReagentProduct(s)Reference
3-Alkylindoles2 equiv. NBS (in aqueous media)5-Bromooxindole clockss.org
Indole-3-acetic acid2 equiv. NBS3,5-Dibromooxindole-3-acetic acid, 3-Bromooxindole-3-acetic acid, 5-Bromooxindole-3-acetic acid bridgew.edu
IndoleNBS in DMF at -10°C5-Bromoindole, 3-Bromoindole

Other Brominating Agents (e.g., Pyridinium Tribromide)

Besides NBS, other brominating agents are also employed in the synthesis of bromo-oxindoles. Pyridinium tribromide is one such reagent that can be used for the bromination of indoles and related compounds. While specific examples detailing the synthesis of this compound using pyridinium tribromide are not extensively documented in the provided context, the general reactivity of pyridinium salts in the synthesis of related heterocyclic structures, such as spirooxindole–furan derivatives, has been reported. academie-sciences.fr In these syntheses, pyridinium salts can act as precursors to pyridinium ylides, which then participate in cascade reactions. academie-sciences.fr

Another approach involves the use of a vanadium haloperoxidase, which can catalyze the decarboxylative bromooxidation of 3-carboxyindoles to yield 3-bromooxindoles. chemrxiv.org This biocatalytic method offers excellent regio- and chemoselectivity. chemrxiv.org The reaction is believed to proceed through a decarboxylative halogenation intermediate. chemrxiv.org

Stereochemical Considerations in the Synthesis of Substituted Indolin-2-ones

The synthesis of substituted indolin-2-ones, particularly those with a stereocenter at the C3 position, presents significant stereochemical challenges. The creation of 3,3-disubstituted oxindoles, which possess a quaternary stereocenter, is a topic of considerable interest in asymmetric synthesis.

Various strategies have been developed to control the stereochemistry of these reactions. These include the use of chiral auxiliaries, asymmetric organocatalysis, and metal catalysts coordinated with chiral ligands. researchgate.net For example, the diastereoselective oxidative rearrangement of indole-2-carboxamides derived from a chiral amine, (S)-2-methoxymethylpyrrolidine, can produce chiral 3,3-disubstituted oxindoles. rsc.org The substituent at the 7-position of the indole ring has been shown to have a significant impact on the diastereoselectivity of this rearrangement. rsc.org

The enantioselective synthesis of spirocyclic oxindoles, which contain a spiro-fused ring at the C3 position, is another area where stereochemical control is paramount. rsc.org These syntheses often involve catalytic asymmetric reactions to construct the spirocyclic system with high enantiopurity. rsc.org For instance, enantioselective Mannich reactions using 3-bromooxindoles as nucleophiles, catalyzed by cinchona alkaloid-derived catalysts, have been used to synthesize spiroaziridinyl oxindoles with high enantiomeric excess. rsc.org

Furthermore, the development of catalytic asymmetric methods for the synthesis of 2,3-disubstituted indolines, which can be precursors to oxindoles, has also been a focus of research. researchgate.net These methods often employ organocatalytic intramolecular Michael additions or asymmetric hydrogenation of indoles to achieve high stereoselectivity. researchgate.netresearchgate.net

The ability to control the stereochemistry at the C3 position is crucial for the synthesis of specific stereoisomers of substituted indolin-2-ones, which can have distinct biological activities.

Synthetic ApproachKey FeatureStereochemical OutcomeReference
Oxidative rearrangement of indole-2-carboxamidesChiral auxiliary ((S)-2-methoxymethylpyrrolidine)Diastereoselective formation of 3,3-disubstituted oxindoles rsc.org
Enantioselective Mannich reaction3-Bromooxindoles as nucleophiles, cinchona alkaloid-derived catalystHigh enantiomeric excess in the synthesis of spiroaziridinyl oxindoles rsc.org
Organocatalytic intramolecular Michael additionCinchona alkaloid-derived primary amine catalystAsymmetric synthesis of cis-2,3-disubstituted indolines researchgate.net
Asymmetric hydrogenation of 3H-indolesManganese catalystExcellent enantioselectivities researchgate.net

Chemical Reactivity and Transformations of 3,3,5 Tribromo Indolin 2 One

Reactivity at the C3-Position of the Indolin-2-one Ring

The carbon at the C3-position is a quaternary center bonded to two bromine atoms, a carbonyl group, and the phenyl ring. The presence of the two electron-withdrawing bromine atoms and the adjacent carbonyl group renders this carbon highly electrophilic and susceptible to attack by nucleophiles.

The C3 carbon of the 3,3,5-tribromo-indolin-2-one scaffold is an electrophilic center due to the polarization of the carbon-halogen bonds. libretexts.org Nucleophiles can attack this carbon, leading to the displacement of one of the bromide ions, which functions as a good leaving group. byjus.com Such reactions typically proceed via a nucleophilic substitution mechanism. ksu.edu.samasterorganicchemistry.com

In a general substitution reaction, an electron-rich nucleophile attacks the electron-deficient carbon atom, forming a new bond while displacing one of the leaving groups. byjus.com The reactivity of this position is analogous to that of other α-halocarbonyl compounds. While specific studies on this compound are limited, the principles of nucleophilic substitution suggest that a wide range of nucleophiles, such as alcohols, amines, and thiols, could potentially react at this site to yield 3-bromo-3-substituted-5-bromo-indolin-2-one derivatives.

The geminal dibromo group at the C3-position is a key functional handle for more complex transformations, such as the Reformatsky reaction. This reaction involves the treatment of an α-halo ester or ketone with zinc dust to form an organozinc reagent, known as a Reformatsky enolate. nrochemistry.comwikipedia.orgadichemistry.com This enolate can then react with carbonyl compounds, such as aldehydes or ketones, to form β-hydroxy esters or ketones. thermofisher.com

In the context of this compound, treatment with activated zinc would generate a zinc enolate intermediate. This intermediate could then be intercepted by an electrophile. For instance, in the presence of an aldehyde or ketone, a carbon-carbon bond would be formed at the C3-position, leading to the synthesis of complex 3-substituted oxindole (B195798) derivatives. The Reformatsky reaction is particularly useful as the organozinc reagents are typically less reactive than Grignard or organolithium reagents, which prevents side reactions such as nucleophilic addition to ester groups. wikipedia.orgadichemistry.com Other metals like samarium, chromium, and indium have also been employed in Reformatsky-type reactions, expanding their synthetic utility. nih.gov

Transformations at the Brominated Phenyl Ring (C5-Position)

The bromine atom at the C5-position of the aromatic ring behaves as a typical aryl halide, making it an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly increasing the molecular diversity of the indolin-2-one core.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org The C5-bromo position of the indolin-2-one scaffold is well-suited for this transformation. While direct examples on this compound are not prevalent, numerous studies on 5-bromoindoles and related 5-bromo-N-heterocycles demonstrate the feasibility of this reaction. nih.govresearchgate.net Typically, the reaction is carried out using a palladium catalyst, such as Pd(dppf)Cl2 or palladium nanoparticles, in the presence of a base (e.g., K2CO3 or Na2CO3) and a suitable boronic acid or boronic ester. nih.govresearchgate.net This methodology allows for the facile introduction of aryl, heteroaryl, or vinyl groups at the C5-position. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-N-Heterocycles

CatalystBaseSolventBoronic Acid PartnerYield (%)Reference
Pd(dppf)Cl₂K₂CO₃DimethoxyethaneN-Boc-2-pyrroleboronic acidHigh nih.gov
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane2-Thiopheneboronic acidModerate-Good nih.gov
Pd-NanoparticlesNa₂CO₃H₂O/IsopropanolPhenylboronic acidGood researchgate.net

Heck Reaction: The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org The C5-bromo position can readily participate in Heck reactions to introduce alkenyl substituents. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)2), often with a phosphine (B1218219) ligand, and a base to neutralize the hydrogen halide formed during the reaction. sioc-journal.cnprinceton.edu This reaction provides a direct route to stilbene (B7821643) and cinnamate (B1238496) analogs of the indolin-2-one core, which are valuable synthetic intermediates. nih.gov

Selective removal of the bromine atom at the C5-position, while retaining the geminal dibromo group at C3, would provide access to 3,3-dibromo-indolin-2-one. Such transformations, known as hydrodehalogenations, can often be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The relative reactivity of aryl bromides versus alkyl bromides to hydrogenation can allow for selective dehalogenation under controlled conditions. Other methods for dehalogenation include the use of reducing agents like silanes or radical-based reductions, although chemoselectivity between the different C-Br bonds would be a critical consideration.

Reactivity at the Indolin-2-one Nitrogen (N1-Position)

The nitrogen atom in the indolin-2-one ring is part of a lactam (a cyclic amide) and possesses a lone pair of electrons. The N-H proton is acidic and can be removed by a suitable base to form an amide anion. This anion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in a process known as N-alkylation.

This reaction is a common strategy for functionalizing the indole (B1671886) and oxindole nucleus. mdpi.com The choice of base and solvent is crucial for achieving high yields and, in some cases, regioselectivity. beilstein-journals.org Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or butyllithium. mdpi.comnih.gov The resulting N-alkylated products are important scaffolds in medicinal chemistry. While the electronic effect of the three bromine atoms on the acidity of the N-H proton in this compound has not been specifically detailed, electron-withdrawing groups on the ring generally increase the acidity, potentially facilitating the deprotonation step. Copper-catalyzed methods have also been developed for the N-alkylation of indoles, offering an alternative to traditional base-mediated approaches. rsc.org

Table 2: General Conditions for N-Alkylation of Indole Scaffolds

BaseElectrophileSolventCatalyst/AdditiveReference
NaHAlkyl BromideTHFNone beilstein-journals.org
KOHN-Tosylhydrazone-CuI / P(p-Tol)₃ rsc.org
BuLiMethyl Iodide / Benzyl Bromide-None nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indolin-2-one ring can be readily functionalized through alkylation and acylation reactions. The acidity of the N-H proton is enhanced by the inductive effects of the adjacent carbonyl group and the bromine substituents on the aromatic ring, facilitating its deprotonation.

N-Alkylation: This transformation involves the reaction of this compound with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via the formation of a highly conjugated isatin (B1672199) anion, which then acts as a nucleophile. Microwave-assisted methods have been shown to accelerate these reactions, often leading to higher yields and shorter reaction times.

N-Acylation: The introduction of an acyl group at the nitrogen atom can be achieved using various acylating agents, including acyl chlorides, acid anhydrides, or thioesters. For 5-substituted indoles, N-acylation has been shown to be particularly efficient when an electron-withdrawing group, such as bromine, is present at the C5 position. This enhanced reactivity is attributed to the increased acidity of the N-H proton. Common conditions involve the use of a base like cesium carbonate in a solvent such as xylene at elevated temperatures. The use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) is also an effective method for coupling carboxylic acids directly to the indole nitrogen.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Bromo-Substituted Indolin-2-one Analogs
TransformationReagentsBaseSolventKey Features
N-AlkylationAlkyl Halide (e.g., CH₃I, BnBr)NaH, K₂CO₃, Cs₂CO₃DMF, NMPFormation of a nucleophilic anion; can be accelerated by microwave irradiation.
N-AcylationAcyl Chloride, ThioesterCs₂CO₃, Et₃NXylene, DichloromethaneElectron-withdrawing groups at C5 enhance reactivity.
N-AcylationCarboxylic AcidDCC, DMAPDichloromethaneDirect coupling method, avoids the need for acyl halides.

Ring Expansion Reactions of Indolin-2-ones

The indolin-2-one core can undergo ring expansion to form larger heterocyclic systems, most notably quinoline (B57606) and quinazolinone derivatives. While specific studies on this compound are not extensively documented, the reactivity of analogous 3,3-disubstituted indolin-2-ones provides a strong basis for predicting its behavior.

One plausible pathway involves the reaction of the gem-dibromo moiety with nucleophiles. For instance, the reaction of 3,3-diazidooxindoles with amines leads to the formation of 4-imino-3,4-dihydroquinazolin-2(1H)-one derivatives. This suggests that a similar reaction of this compound with a suitable binucleophile could trigger a cascade reaction involving substitution of the bromine atoms followed by intramolecular cyclization and rearrangement to yield a quinazolinone ring system.

Another potential transformation is the conversion to quinolinone structures. Research on 3-halomethylene oxindoles has demonstrated that treatment with bases like lithium bis(trimethylsilyl)amide (LiHMDS) can induce a ring expansion to afford 4-quinolinones. nih.govamegroups.cn This process is believed to proceed through a Favorskii-type rearrangement mechanism involving a cyclopropanone (B1606653) intermediate. For this compound, a base-induced elimination of HBr could potentially form a 3-bromo-3-ylidene intermediate, which might then undergo a similar ring expansion, although the specific conditions and outcomes would need experimental validation. The Pfitzinger reaction, which involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base, is a classic method for synthesizing quinoline-4-carboxylic acids and could be adapted for derivatives of the title compound. nih.gov

Derivatization Strategies for the this compound Scaffold

The multiple bromine atoms on the this compound scaffold serve as versatile handles for introducing a wide array of chemical functionalities, enabling the systematic modification of the molecule's steric and electronic properties.

Introduction of Diverse Functional Groups

Derivatization can be targeted at three primary sites: the C5 position of the aromatic ring, the C3 position, and the N1 position (as discussed in section 3.3.1).

Modification at the C5-Position: The aryl bromide at the C5 position is an ideal substrate for transition metal-catalyzed cross-coupling reactions. wikipedia.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can introduce various substituted aryl or vinyl groups at the C5 position. uzh.chresearchgate.netnih.gov

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to C5-alkynylated indolin-2-ones.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the C5-bromo position with a wide range of primary or secondary amines.

Heck Coupling: The coupling with alkenes can introduce vinyl substituents at the C5 position.

Modification at the C3-Position: The gem-dibromo group at C3 offers unique opportunities for derivatization.

Knoevenagel Condensation: While not a direct reaction of the dibromo group, the parent 5-bromo-indolin-2-one readily undergoes Knoevenagel condensation at the C3-methylene position with various aldehydes and ketones. amegroups.cn To achieve similar reactivity with the 3,3,5-tribromo scaffold, a reductive debromination step might first be necessary to generate the C3-methylene group.

Nucleophilic Substitution: Reaction with nucleophiles could potentially lead to the substitution of one or both bromine atoms, introducing groups like alkoxides, thiolates, or amines. The outcome would be highly dependent on the reaction conditions and the nature of the nucleophile.

Reformatsky-type Reactions: In the presence of a reducing metal like zinc, the gem-dibromo group could form an organometallic intermediate that can react with electrophiles such as aldehydes or ketones.

Table 2: Potential Derivatization Reactions at C3 and C5 Positions
PositionReaction TypeTypical ReagentsFunctional Group Introduced
C5Suzuki-Miyaura CouplingAr-B(OH)₂, Pd Catalyst, BaseAryl, Heteroaryl
C5Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalyst, BaseAlkynyl
C5Buchwald-Hartwig AminationAmine (R₂NH), Pd Catalyst, BaseAmino
C3Nucleophilic SubstitutionAlcohols, Thiols, AminesAlkoxy, Thioether, Amino

Formation of Conjugates and Hybrid Molecules

The functional groups introduced through the derivatization strategies described above can serve as attachment points for creating more complex molecular architectures, such as conjugates and hybrid molecules. This approach is widely used in medicinal chemistry to combine the properties of the indolin-2-one core with other pharmacophores or functional moieties like fluorophores, targeting ligands, or solubilizing groups.

For example, a C5-amino group, installed via Buchwald-Hartwig amination, can be acylated with a biologically active carboxylic acid to form a hybrid molecule linked by an amide bond. Alternatively, N-acylation of the indolin-2-one core with a linker molecule containing a terminal alkyne or azide (B81097) would prepare the scaffold for "click" chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition), allowing for its conjugation to a wide variety of other molecules. Similarly, introducing a carboxylic acid group at the C5 position via a sequence of cross-coupling and oxidation would provide a handle for forming amide or ester linkages with peptides, polymers, or other molecular probes. These strategies transform the this compound scaffold into a versatile platform for the construction of sophisticated, multifunctional molecules.

Advanced Structural Elucidation Techniques for 3,3,5 Tribromo Indolin 2 One

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound.

While a specific crystal structure for 3,3,5-tribromo-indolin-2-one is not publicly available, analysis of closely related brominated indolin-2-one derivatives allows for a detailed prediction of its crystallographic features. mdpi.comnih.govnih.gov For instance, the structure of 5-bromo-1-methylindolin-2-one was solved in the monoclinic P2₁/c space group. nih.gov It is expected that this compound would crystallize in a similar common space group, with the indolin-2-one core being nearly planar. The heavy bromine atoms would significantly influence the diffraction pattern and would be precisely located. The primary data obtained from such an analysis would include the unit cell dimensions and the spatial arrangement of molecules within the crystal lattice.

Table 1: Representative Crystallographic Data for a Related Bromo-indolinone Derivative. This table presents data for (E)-5-Bromo-3-(2,6-dichlorobenzylidene)indolin-2-one as an illustrative example of typical parameters. nih.gov

ParameterValue
Chemical FormulaC₁₅H₈BrCl₂NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1018 (4)
b (Å)13.5726 (7)
c (Å)14.4904 (7)
α (°)63.575 (1)
β (°)82.956 (1)
γ (°)80.139 (1)
Volume (ų)1403.89 (12)
Z4

Beyond individual molecular structure, X-ray crystallography reveals how molecules pack together in the crystal. This supramolecular architecture is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.comresearchgate.netnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

For this compound, several key interactions are expected to dictate the crystal packing:

N-H···O Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong acceptor. It is highly probable that molecules would form centrosymmetric dimers or extended chains through strong N-H···O hydrogen bonds. nih.gov

Halogen Bonding (Br···O/Br···Br): The bromine atoms, particularly the electron-poor region on their outer surface (the σ-hole), can act as halogen bond donors, interacting with the electron-rich carbonyl oxygen or other bromine atoms. mdpi.com

A 2D fingerprint plot derived from the Hirshfeld surface analysis would quantify the relative contribution of each type of contact (e.g., H···H, Br···H, O···H) to the total surface area, providing a clear picture of the packing forces. nih.govscirp.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is indispensable for determining the structure of molecules in solution. While 1D ¹H and ¹³C NMR provide initial information, advanced 2D techniques are necessary for the complete and unambiguous assignment of all signals for a molecule like this compound.

Two-dimensional NMR experiments correlate different nuclei through their scalar (J) couplings, allowing for the assembly of the molecular skeleton.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J_CH coupling). libretexts.orglibretexts.org For this compound, the HSQC spectrum would show correlations for the three aromatic protons (H4, H6, H7) to their respective carbons (C4, C6, C7). The N-H proton would not show a correlation in a standard carbon-based HSQC.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). sphinxsai.com This is crucial for identifying connectivity around quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the N-H proton would be expected to show an HMBC correlation to the carbonyl carbon (C2) and the quaternary carbon C7a. The aromatic proton H4 would show correlations to C3, C5, and C7a, confirming the substitution pattern. researchgate.net

Table 2: Predicted 2D NMR Correlations for this compound.

ProtonHMQC Correlation (Directly Bonded Carbon)Key HMBC Correlations (Carbons 2-3 Bonds Away)
N-HN/AC2, C7a, C3a
H4C4C2, C5, C6, C7a
H6C6C4, C5, C7, C7a
H7C7C3a, C5, C6

Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study dynamic processes within a molecule, such as bond rotation or conformational exchange. For a structurally rigid molecule like this compound, significant conformational mobility is not expected. The core bicyclic ring system is planar and inflexible.

However, DNMR could potentially be used to study the rate of proton exchange of the amide (N-H) proton with a protic solvent or trace acid/base catalysts. At low temperatures, this exchange might be slow enough on the NMR timescale to observe a sharp N-H signal, while at higher temperatures, the signal might broaden or disappear as the exchange rate increases.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). ufl.eduenovatia.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. researchgate.net

The molecular formula of this compound is C₈H₄Br₃NO. chemicalbook.com Due to the presence of multiple bromine isotopes (⁷⁹Br and ⁸¹Br, in roughly equal abundance), the mass spectrum will exhibit a characteristic isotopic pattern. HRMS focuses on the monoisotopic mass, which is the mass calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). An HRMS analysis would provide an experimental mass that matches the theoretical calculation to several decimal places, confirming the molecular formula and ruling out other possibilities with the same nominal mass. nih.govthermofisher.com

Table 3: Theoretical Monoisotopic Mass Calculation for HRMS Analysis.

ElementNumber of AtomsIsotopeExact Mass (Da)Total Mass (Da)
Carbon8¹²C12.00000096.000000
Hydrogen4¹H1.0078254.031300
Bromine3⁷⁹Br78.918337236.755011
Nitrogen1¹⁴N14.00307414.003074
Oxygen1¹⁶O15.99491515.994915
Total Theoretical Exact Mass 366.784300

Spectroscopic Analysis of Electronic Transitions (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The indolin-2-one core constitutes the primary chromophore in this compound. The expected electronic transitions are primarily π → π* transitions associated with the conjugated aromatic system and the carbonyl group, and a weaker n → π* transition associated with the lone pair of electrons on the carbonyl oxygen. utoronto.ca

Based on data from similar indole (B1671886) derivatives, the π → π* transitions are expected to produce strong absorption bands in the 250-300 nm range. researchgate.netresearchgate.net The n → π* transition would appear as a much weaker band at a longer wavelength, potentially above 300 nm, though it is often obscured by the more intense π → π* bands. The presence of the three bromine atoms, which act as auxochromes, is expected to cause a bathochromic (red shift) to longer wavelengths and potentially a hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted indolin-2-one due to electronic effects on the chromophore. nih.gov

Table 4: Expected Electronic Transitions and Absorption Regions.

Transition TypeChromophoreExpected λ_max Region
π → πConjugated aromatic system and C=O250 - 300 nm
n → πCarbonyl group (C=O)> 300 nm (weak)

Computational and Theoretical Investigations of 3,3,5 Tribromo Indolin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. Density Functional Theory (DFT) is a predominant method used for these investigations due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.netresearchgate.net DFT calculations allow for the determination of a molecule's optimized geometry and the analysis of its electronic properties. For 3,3,5-tribromo-indolin-2-one, DFT would be instrumental in understanding how the three electron-withdrawing bromine atoms influence the electronic distribution and reactivity of the indolin-2-one core. Studies on related halogenated oxindoles have successfully used DFT to analyze molecular structures and intermolecular interactions. mdpi.comiucr.org

Prediction of Electronic Structure (HOMO/LUMO Orbitals, Electrostatic Potential)

Table 1: Illustrative Frontier Orbital Energies for Indolin-2-one Derivatives This table presents typical energy values for related compounds to illustrate the concepts, not specific measured values for this compound.

ParameterTypical Energy Value (eV)Significance
HOMO Energy-6.0 to -6.5Relates to electron-donating ability
LUMO Energy-1.0 to -2.0Relates to electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.0 to 5.0Indicates chemical reactivity and stability irjweb.com

The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum chemical calculations. It visualizes the total electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). wolfram.comdeeporigin.comyoutube.com For this compound, the MEP map would likely show significant negative potential around the highly electronegative oxygen and bromine atoms, while the hydrogen atom on the nitrogen (the indole (B1671886) NH) would be a site of positive potential, making it a potential hydrogen bond donor. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is performed to identify the most stable three-dimensional structures (conformers) of a molecule and the energy barriers for converting between them. For a molecule like this compound, this analysis would explore the puckering of the five-membered ring and rotations around single bonds to find the global energy minimum on its potential energy surface. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific, low-energy conformation that fits into a biological target's binding site.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.govnih.gov By simulating the movements of atoms and their interactions, MD can predict how this compound would behave in a biological environment, such as in aqueous solution. These simulations are essential for understanding the stability of ligand-protein complexes, revealing how the ligand and target adapt to each other's presence. tandfonline.com MD studies can highlight key conformational changes and intermolecular interactions that persist over time, providing a more realistic view of the binding process.

Molecular Docking Studies of Indolin-2-one Derivatives

The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. mdpi.combenthamdirect.comacs.org Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein (receptor). nih.govnih.gov Numerous docking studies have been conducted on indolin-2-one derivatives, targeting various kinases like Aurora B, VEGFR-2, and PAK4, to guide the design of new anticancer agents. nih.govwhiterose.ac.ukresearchgate.netmdpi.com These studies help elucidate the probable binding modes and structure-activity relationships (SARs) that govern the inhibitory potency of these compounds. benthamdirect.comresearchgate.net

Analysis of Ligand-Target Binding Modes and Interactions (e.g., Hydrogen Bonding, π-Interactions)

Successful binding of an inhibitor within a kinase active site depends on a network of specific non-covalent interactions. For the indolin-2-one scaffold, several key interactions are consistently observed:

Hydrogen Bonding: The carbonyl oxygen and the NH group of the indolin-2-one ring are crucial hydrogen bond acceptors and donors, respectively. They typically form hydrogen bonds with backbone atoms in the "hinge region" of the kinase domain, which is a critical interaction for anchoring the inhibitor. whiterose.ac.ukresearchgate.net For example, the indolin-2-one NH group can form a hydrogen bond with the side chain of a glutamate (B1630785) residue (Glu), while the carbonyl group interacts with an alanine (B10760859) (Ala) residue in the hinge region of Aurora B kinase. whiterose.ac.uk

π-Interactions: The aromatic rings of the indolin-2-one core can engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the active site. These interactions contribute significantly to binding affinity.

Table 2: Common Interactions of the Indolin-2-one Scaffold in Kinase Active Sites Based on published docking studies of various indolin-2-one derivatives.

Interaction TypeIndolin-2-one Moiety InvolvedTypical Interacting Amino Acid Residue
Hydrogen Bond (Donor)N-H groupGlutamate (Glu), Aspartate (Asp)
Hydrogen Bond (Acceptor)C=O groupAlanine (Ala), Cysteine (Cys), Leucine (Leu) mdpi.com
Hydrophobic/π-InteractionsFused benzene (B151609) ringLeucine (Leu), Valine (Val), Phenylalanine (Phe) whiterose.ac.uk

Mechanistic Studies of Synthetic Reactions via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. DFT calculations can be used to map the entire reaction pathway for the synthesis of this compound. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the Gibbs free energy barriers (activation energies), researchers can predict the rate-determining step of a reaction and understand how substituents affect reactivity. researchgate.net For instance, a computational study on the direct bromination of indoles proposed a two-step mechanism and found a correlation between the electron-withdrawing power of substituents and the reaction's energy barrier. researchgate.netresearchgate.net Such studies can provide invaluable insights for optimizing synthetic routes to produce halogenated indolin-2-ones efficiently. nih.govmdpi.com

Investigation of Reaction Pathways and Transition States

The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a compound. Density Functional Theory (DFT) is a common computational method used to explore the mechanisms of reactions involving the indolin-2-one scaffold. researchgate.net By calculating the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and the high-energy transition states that connect them.

For instance, in reactions involving substituted indolin-2-ones, DFT calculations can elucidate the step-by-step mechanism, including the formation and breaking of bonds. nih.gov The energy barriers (activation energies) calculated for each step can predict the kinetics of the reaction. While a specific reaction pathway for this compound has not been detailed in available literature, computational approaches would likely focus on reactions such as nucleophilic substitution at the bromine-bearing carbons or reactions involving the enolizable ketone. The presence of three bromine atoms would significantly influence the electron distribution and steric environment of the indolin-2-one core, thereby affecting the stability of intermediates and the energy of transition states.

Table 1: Representative Activation Energies in a Catalyzed Annulation Reaction (Illustrative Example)

Transition StateCatalyst SystemCalculated Activation Energy (kcal/mol)
TS1Chiral Phosphoric Acid15.2
TS2Achiral Acid20.5

Note: This table is an illustrative example based on computational studies of related indole compounds to demonstrate the type of data generated, and does not represent actual data for this compound.

Prediction of Regio- and Stereoselectivity

Many reactions involving substituted indolin-2-ones can yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry has become an indispensable tool for predicting and explaining the selectivity observed in such reactions. rsc.org By comparing the activation energies of the transition states leading to different products, the favored product can be identified. The lower the activation energy, the faster the reaction rate, and thus the higher the yield of that particular isomer.

For halogenated indolin-2-ones, the position of the halogen atoms can exert strong electronic and steric effects, thereby directing incoming reagents to specific sites (regioselectivity) and controlling the spatial orientation of the newly formed bonds (stereoselectivity). nih.gov For example, theoretical investigations into the cycloaddition reactions of related indole derivatives have successfully predicted the observed regioselectivity by analyzing the electronic structure and orbital interactions of the reactants. nih.gov In the case of this compound, computational models could predict, for instance, whether a reaction is more likely to occur at the C3 position or at the brominated benzene ring, and whether it would proceed with a particular stereochemical outcome.

Non-Covalent Interaction (NCI) Analysis in Crystal and Solution States

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry of a compound, including its crystal packing, solubility, and interactions with biological macromolecules. For halogenated molecules like this compound, halogen bonding is a particularly important NCI. mdpi.com

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, and Natural Bond Orbital (NBO) analysis are used to identify and characterize these weak interactions. researchgate.net These analyses can provide quantitative data on the strength and nature of interactions such as hydrogen bonds (e.g., N-H···O) and halogen bonds (e.g., Br···O or Br···Br).

A computational study on 6-bromooxindole (B126910) provides a relevant analogue. mdpi.com This study used Møller–Plesset second-order perturbation theory (MP2) and DFT to analyze various non-covalent interactions. The findings from such studies can be extrapolated to understand the solid-state behavior of this compound. The presence of multiple bromine atoms would likely lead to a complex network of halogen bonds, significantly influencing its crystal structure.

Table 2: Calculated Interaction Energies for Dimers of 6-Bromooxindole (Analogous System)

Interacting DimerType of Dominant InteractionInteraction Energy (kcal/mol) (BSSE corrected)
Dimer 1N-H···O Hydrogen Bond-11.465
Dimer 2Br···Br Halogen Bond (Type I)-0.542
Dimer 3C-H···O-2.766
Dimer 4C-H···Br-0.999

Source: Adapted from computational studies on 6-bromooxindole. mdpi.com This data illustrates the relative strengths of different non-covalent interactions in a similar molecular environment.

The QTAIM analysis in such studies reveals the properties of bond critical points (BCPs) between interacting atoms, confirming the nature of the interaction (e.g., closed-shell for non-covalent interactions). mdpi.com RDG analysis visually represents the regions of non-covalent interactions, distinguishing between attractive and repulsive forces. researchgate.net For this compound, these computational tools would be invaluable for understanding how the molecule self-assembles in the solid state and how it might interact with other molecules in a solution or a biological environment.

Role and Significance of 3,3,5 Tribromo Indolin 2 One in Contemporary Chemical Research

Utilization as a Synthetic Building Block for Complex Molecules

The strategic placement of three bromine atoms on the indolin-2-one core renders 3,3,5-tribromo-indolin-2-one a highly versatile synthetic precursor. The gem-dibromo group at the C-3 position transforms this carbon into a potent electrophilic center, ideal for the construction of sterically hindered quaternary carbons, a common feature in many complex bioactive molecules.

The C-3 carbon of the oxindole (B195798) skeleton is crucial for derivatization. In substrates like 3-bromooxindoles, this position acts as a nucleophile in certain reactions, such as the enantioselective Mannich reaction to form spiroaziridines. rsc.org However, in this compound, the presence of two bromine atoms at C-3 makes it an excellent electrophile. It can react with a wide range of nucleophiles to create 3,3-disubstituted oxindoles. This reactivity is fundamental for accessing complex molecular architectures that are otherwise difficult to synthesize. acs.orgrsc.org The C-5 bromine atom on the aromatic ring provides an additional, orthogonal handle for synthetic modification, typically through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups.

This dual reactivity makes this compound a valuable building block for generating molecular diversity and complexity from a single starting material.

Contribution to Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, systematically modifying a lead compound's structure to map the chemical features responsible for its biological activity. nih.gov Halogenated indolin-2-ones are frequently synthesized and evaluated in these studies to probe their interactions with biological targets, such as protein kinases. nih.govresearchgate.net

The inclusion of a poly-brominated analogue like this compound in an SAR campaign allows medicinal chemists to systematically assess the impact of halogenation at specific positions. For instance, in studies of neuroprotective agents, a compound featuring a 5-iodo and a 3',5'-dibromophenyl substituent on the indolin-2-one core was identified as a potent c-Raf inhibitor, underscoring the critical role of halogens in achieving high affinity. nih.govresearchwithnj.com Similarly, SAR studies on anti-inflammatory indolin-2-one derivatives have shown that the position and nature of halogen substituents significantly affect inhibitory activity against targets like nitric oxide production. mdpi.commdpi.com

The table below, derived from SAR data on brominated isatins (the oxidized precursors to indolin-2-ones) for anti-inflammatory activity, illustrates the importance of bromine substitution.

CompoundSubstituentPredicted IC50 for NO Inhibition (µM)
Isatin (B1672199)None430.0
5-Bromoisatin (B120047)5-Bromo151.6

This data clearly shows that the addition of a bromine atom at the C-5 position significantly enhances the compound's potency, making this compound a compound of high interest for such studies. mdpi.com

The profound impact of bromine atoms on biological activity stems from their ability to modulate a molecule's properties in several key ways:

Halogen Bonding : Bromine, like other halogens, can participate in a highly directional, non-covalent interaction known as a halogen bond. This occurs when the electropositive region on the outer surface of the bromine atom (the "sigma-hole") interacts favorably with an electron-rich atom, such as an oxygen or nitrogen atom in a protein's active site. This specific interaction can significantly increase binding affinity and selectivity.

Steric and Conformational Effects : The size of the bromine atoms can introduce steric bulk that influences the molecule's preferred three-dimensional shape or conformation. This can lock the molecule into a bioactive conformation that fits more precisely into the target's binding site, leading to enhanced potency. Studies on cholinesterase inhibitors have shown that larger halogens like bromine can sometimes cause steric hindrance that reduces activity, demonstrating the fine balance required in molecular design. mdpi.com

Precursor in the Development of Novel Heterocyclic Systems

The unique reactivity of this compound makes it an ideal starting point for the synthesis of novel and complex heterocyclic systems, particularly spirocyclic compounds. Spirooxindoles, where the C-3 carbon of the indolin-2-one is part of a second ring system, are a major class of biologically active molecules. rsc.org

The electrophilic C-3 carbon of this compound is primed for reactions that form spirocycles. For example, it can undergo reactions with bifunctional nucleophiles in [3+2] or [3+3] cycloadditions to generate diverse five- or six-membered spiro-heterocycles. The synthesis of spiroaziridinyl oxindoles has been demonstrated starting from 3-bromooxindoles, highlighting a key transformation pathway available to this class of compounds. rsc.org The general reactivity of isatins and oxindoles in forming spiro compounds is well-established, and the tribrominated variant provides access to a unique chemical space of polyhalogenated spirocycles. rsc.orgnih.gov These novel heterocyclic systems are of great interest for screening in drug discovery programs, as they present complex and rigid three-dimensional shapes that can lead to highly specific biological interactions.

Bio-Inspired Synthesis and Investigation of Natural Product Analogues (e.g., Brominated Indoles from Marine Sources)

The marine environment is a rich source of structurally unique and biologically active natural products, with brominated indoles being a particularly prominent class. nih.govmdpi.comuvic.ca The famous ancient dye, Tyrian purple, is 6,6'-dibromoindigo, which is formed from brominated indole (B1671886) precursors found in sea snails. mdpi.com Many other brominated indole alkaloids with potent anticancer and antimicrobial properties have been isolated from marine organisms like sponges and tunicates.

Bio-inspired synthesis aims to replicate nature's strategies in the laboratory to create these natural products or, more commonly, to generate novel analogues for therapeutic development. nih.govresearchgate.net this compound serves as an advanced synthetic intermediate for creating analogues of these marine natural products. While natural products typically feature bromine on the six-membered ring, the presence of bromine at the C-3 position in this building block allows for the creation of unnatural isomers with potentially novel biological activities. By using this precursor, chemists can systematically explore how different bromination patterns affect the function of these marine-inspired compounds, leading to the development of new therapeutic agents.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to halogenated indolin-2-ones often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 3,3,5-tribromo-indolin-2-one.

Green chemistry principles offer a roadmap for these advancements. organic-chemistry.orgnih.gov This could involve the use of greener solvents, catalyst-free reactions, or mechanochemical approaches to reduce environmental impact. rsc.org For instance, the development of one-pot syntheses from readily available starting materials would significantly improve efficiency. Exploring enzymatic or chemo-enzymatic methods could also offer highly selective and sustainable routes to this and related halogenated compounds.

Potential Sustainable Synthetic Approaches:

ApproachPotential Advantage
One-pot synthesisReduced reaction time, solvent usage, and purification steps.
Catalytic halogenationUse of less hazardous halogenating agents and potential for asymmetric synthesis.
Flow chemistryImproved safety, scalability, and control over reaction parameters.
MechanochemistrySolvent-free or reduced solvent conditions, leading to less waste. rsc.org

Exploration of Novel Reaction Pathways and Chemical Transformations

The three bromine atoms on the this compound scaffold offer multiple sites for chemical modification, opening up a vast landscape of potential new derivatives. Future research should focus on exploring novel reaction pathways to functionalize this core structure.

The bromine atoms at the C3 position are geminal, which could lead to interesting and unique reactivity. For example, these could be susceptible to substitution reactions, allowing for the introduction of diverse functional groups. The bromine at the C5 position on the aromatic ring is well-suited for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Investigating the differential reactivity of the bromine atoms will be crucial for the selective synthesis of new derivatives.

Advanced Computational Modeling for Predictive Chemistry and Molecular Engineering

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts, and designing new compounds with desired activities. nih.govmdpi.comnih.gov Future research on this compound would greatly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the compound's electronic structure, reactivity, and spectroscopic properties. ufms.brmdpi.com Molecular docking simulations can be employed to predict how this compound and its derivatives might interact with biological targets, such as protein kinases, which are common targets for indolin-2-one-based inhibitors. nih.govfarmaceut.org These computational studies can help to prioritize synthetic targets and provide insights into structure-activity relationships.

Applications of Computational Modeling:

Computational MethodApplication
Density Functional Theory (DFT)Prediction of molecular geometry, electronic properties, and reactivity. ufms.brmdpi.com
Molecular DockingPrediction of binding modes and affinities to biological targets. nih.govfarmaceut.org
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict the biological activity of new derivatives.
Molecular Dynamics (MD) SimulationsStudy of the dynamic behavior and stability of the compound and its complexes with biomolecules.

Design and Synthesis of New Molecular Architectures Based on the Tribromo-indolin-2-one Scaffold

The this compound core can serve as a versatile building block for the construction of more complex and novel molecular architectures. nih.gov Future research should explore the use of this scaffold to create compounds with unique three-dimensional shapes and functionalities.

For example, the bromine atoms could be used as handles to append other ring systems, leading to the formation of spirocyclic or fused polycyclic structures. The development of multicomponent reactions involving this compound could provide rapid access to libraries of diverse compounds. asianpubs.orgresearchgate.net The design of molecules with specific shapes and electronic properties could lead to new materials with interesting optical or electronic properties.

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A synergistic approach that combines experimental and computational methods will be essential for a comprehensive understanding of this compound and its derivatives. researchgate.net This integrated strategy can accelerate the discovery and development of new compounds with desired properties.

Experimental synthesis and characterization of new derivatives can provide the necessary data to validate and refine computational models. In turn, computational predictions can guide the design of new experiments, making the research process more efficient and targeted. This iterative cycle of prediction, synthesis, and testing will be crucial for unlocking the full potential of the this compound scaffold. For instance, a combined DFT and experimental study could provide detailed insights into the electronic structure and reactivity of the molecule. researchgate.net

Q & A

Q. How can I optimize the synthesis of 3,3,5-tribromo-indolin-2-one to improve yield and purity?

Methodological Answer:

  • Step 1 : Start with indolin-2-one as the precursor. Bromination typically occurs at positions 3, 5, and 3′ using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment (e.g., DMF or acetic acid as solvents).
  • Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., molar ratios of Br₂:substrate) to avoid over-bromination. Excess bromine may lead to byproducts like tetrabrominated analogs .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Verify purity using melting point analysis and NMR spectroscopy.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns. The absence of aromatic protons (due to bromination) simplifies spectra but requires careful integration of residual solvent peaks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected: ~371.78 g/mol for C₈H₄Br₃NO). Electrospray ionization (ESI) is preferred for halogenated compounds.
  • X-ray Crystallography : For absolute structural confirmation, crystallize the compound and compare bond lengths/angles with PubChem data for analogous brominated heterocycles .

Q. How should I handle discrepancies in reported spectral data for this compound?

Methodological Answer:

  • Step 1 : Cross-reference data from multiple sources (e.g., PubChem, NIST Chemistry WebBook). Note variations in solvent, temperature, or instrument calibration .
  • Step 2 : Synthesize a deuterated analog (e.g., replace H with D at specific positions) to resolve overlapping signals in NMR. For example, deuterated tribromophenol analogs have been used to isolate specific peaks .
  • Step 3 : Validate using computational chemistry tools (e.g., DFT calculations for NMR chemical shifts) to align experimental and theoretical data .

Advanced Research Questions

Q. How can I design experiments to investigate the mechanistic pathway of bromination in this compound?

Methodological Answer:

  • Hypothesis Testing : Use isotopic labeling (e.g., 81^{81}Br) to trace bromine incorporation. Compare kinetic isotope effects (KIE) under varying conditions (temperature, solvent polarity) .
  • Competitive Bromination : Introduce competing substrates (e.g., indole derivatives) to study regioselectivity. Monitor selectivity via GC-MS or LC-MS .
  • Computational Modeling : Perform DFT calculations to map electron density and predict reactive sites. Compare with crystallographic data from analogous compounds (e.g., 3,4,5-trimethoxyphenol derivatives) .

Q. What strategies mitigate data variability in bioactivity assays involving this compound?

Methodological Answer:

  • Internal Standards : Use deuterated internal standards (e.g., 2,4,6-tribromophenol-3,5-d₂) to normalize LC-MS/MS data and correct for instrument drift .
  • Replicate Design : Conduct triplicate assays with independent synthetic batches to distinguish compound-specific effects from batch impurities.
  • Positive/Negative Controls : Include known brominated inhibitors (e.g., tetrabromobiphenyl ethers) to validate assay sensitivity and specificity .

Q. How can I resolve contradictions in the reported reactivity of this compound under catalytic conditions?

Methodological Answer:

  • Controlled Variable Testing : Systematically vary catalysts (e.g., Pd vs. Cu), ligands, and solvents. For example, Kanto Reagents’ catalogs note that methoxy-substituted analogs exhibit solvent-dependent stability .
  • In Situ Monitoring : Use Raman spectroscopy or in situ NMR to detect transient intermediates (e.g., dehalogenated species or radical byproducts).
  • Meta-Analysis : Compare findings with structurally similar compounds (e.g., 3,4,4′-trichlorobiphenyl-d₄) to identify trends in halogen reactivity under catalytic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.